![molecular formula C20H21F2NO2 B5316422 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as JNJ-7925476, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol leads to increased insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol binds to the catalytic site of PTP1B and inhibits its activity, leading to increased phosphorylation of insulin receptor substrate-1 (IRS-1) and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol reduces body weight gain and adiposity in diet-induced obese mice. These effects are likely due to increased insulin signaling and glucose uptake in adipocytes and skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is a potent and selective inhibitor of PTP1B, and has been extensively studied in preclinical models of type 2 diabetes and obesity. However, 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
For research on 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol could include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying the effects of 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol on insulin signaling and glucose uptake in adipocytes and skeletal muscle cells.
Méthodes De Synthèse
The synthesis of 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been described in a patent application by Janssen Pharmaceutica. The synthesis involves the reaction of 3-hydroxybenzoic acid with 2,6-difluoro-α-bromoethylbenzene to form 3-(2,6-difluorophenethyl)phenol. This intermediate is then reacted with 1-piperidinylcarbonyl chloride to form 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol.
Applications De Recherche Scientifique
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been extensively studied in preclinical models of type 2 diabetes and obesity. In vitro studies have shown that 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in mice have shown that 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol improves glucose tolerance and insulin sensitivity, and reduces body weight gain and adiposity in diet-induced obese mice.
Propriétés
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-7-2-8-19(22)17(18)10-9-14-4-3-11-23(13-14)20(25)15-5-1-6-16(24)12-15/h1-2,5-8,12,14,24H,3-4,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJWRSZXGMXRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)CCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.